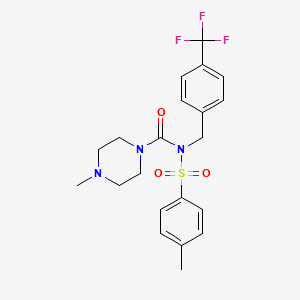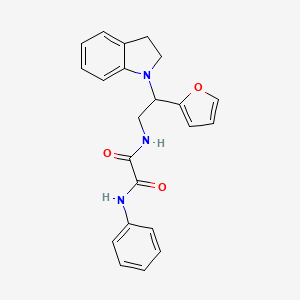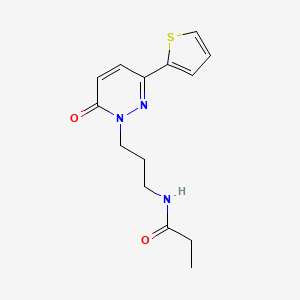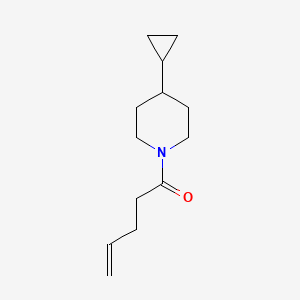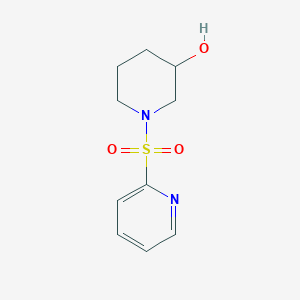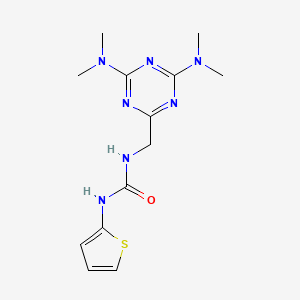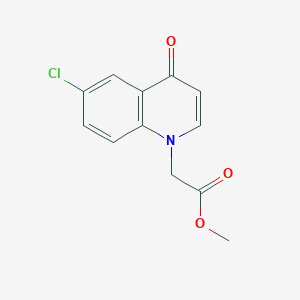
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H17ClN6OS3 and its molecular weight is 428.97. The purity is usually 95%.
BenchChem offers high-quality (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antagonistic Properties in Cannabinoid Receptor Systems
Research has indicated that compounds structurally related to (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride can act as inverse agonists in cannabinoid receptor systems. Specifically, SR141716A, a related compound, demonstrated a decrease in basal [35S]GTPγS binding in membranes isolated from human cannabinoid CB1 receptor-transfected Chinese hamster ovary cells (Landsman et al., 1997).
2. Antibacterial Activity
Compounds with a structure similar to the chemical have shown promising antibacterial activity. The introduction of a polar group into fused heterocyclic thiadiazole compounds led to enhanced in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Hu et al., 2008).
3. Antitumor Activity
Certain derivatives of thiadiazol, which share structural similarities with the chemical , have shown inhibitory effects on the growth of a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
4. Interaction with Estrogen Receptor Modulators
Related compounds have been found to interact with estrogen receptor modulators, displaying estrogen antagonist properties in specific tissues. For instance, a study found that certain derivatives exhibited increased estrogen antagonist potency compared to raloxifene in breast cancer cells (Palkowitz et al., 1997).
5. Antimicrobial Agents
Derivatives of 1,3,4-thiadiazole, structurally similar to the chemical in focus, have been synthesized and tested as antimicrobial agents, showing moderate activity against pathogenic bacterial and fungal strains (Sah et al., 2014).
6. Antipsychotic Activity
Novel derivatives containing thiadiazole have been assessed for their antipsychotic activity, showing promising results in specific tests for antipsychotic agents (Gopi et al., 2017).
7. Antibacterial and Antifungal Activities
Numerous thiadiazole derivatives, similar in structure to the chemical , have been synthesized and evaluated for their antimicrobial properties, demonstrating notable antibacterial and antifungal activities (Murthy & Shashikanth, 2012).
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS3.ClH/c1-10-13(25-19-16-10)14(22)20-4-6-21(7-5-20)15-18-17-11(9-24-15)12-3-2-8-23-12;/h2-3,8H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMXVJXZMQNSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2881185.png)

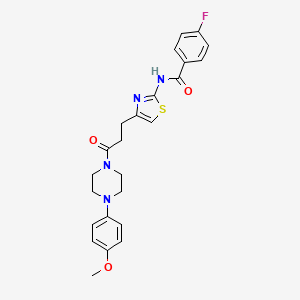
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2881189.png)
